3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
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Overview
Description
3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a benzenesulfonyl group, a chlorophenyl ethyl group, and a triazoloquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases and elevated temperatures.
Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonation reaction, typically using benzenesulfonyl chloride and a base such as pyridine.
Attachment of the Chlorophenyl Ethyl Group: This step involves the alkylation of the triazoloquinazoline core with a chlorophenyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group or the chlorophenyl ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or quinazoline derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoloquinazolines.
Scientific Research Applications
3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active site of enzymes and inhibiting their activity.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways.
Interfering with DNA/RNA: Binding to nucleic acids and affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(BENZENESULFONYL)-N-[2-(4-METHOXYPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
- 3-(BENZENESULFONYL)-N-[2-(4-FLUOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Uniqueness
3-(BENZENESULFONYL)-N-[2-(4-CHLOROPHENYL)ETHYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to the presence of the chlorophenyl ethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[2-(4-chlorophenyl)ethyl]triazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c24-17-12-10-16(11-13-17)14-15-25-21-19-8-4-5-9-20(19)29-22(26-21)23(27-28-29)32(30,31)18-6-2-1-3-7-18/h1-13H,14-15H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNLFQIXPJOCPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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